1,2,4-Trichlorodibenzofuran
Description
Properties
CAS No. |
24478-73-7 |
|---|---|
Molecular Formula |
C12H5Cl3O |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
1,2,4-trichlorodibenzofuran |
InChI |
InChI=1S/C12H5Cl3O/c13-7-5-8(14)12-10(11(7)15)6-3-1-2-4-9(6)16-12/h1-5H |
InChI Key |
RQIWKWHVZLDXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation as a By-Product in Triclosan Synthesis
One of the most documented routes leading to this compound is its formation as an undesired co-product during the synthesis of 2,4,4'-trichloro-2'-hydroxy diphenyl ether (Triclosan). The classical process involves the diazotization of 2,4,4'-trichloro-2'-aminodiphenyl ether with nitrosylsulfuric acid, followed by hydrolysis with hot, strong sulfuric acid. This reaction generates a substantial amount of 2,4,8-trichlorodibenzofuran as a by-product, which is structurally related to this compound and requires extensive separation and destruction due to its toxicity and environmental impact.
This method highlights the challenge of controlling chlorinated dibenzofuran formation during aromatic substitution and diazotization reactions involving chlorinated diphenyl ethers.
Sandmeyer Reaction from Aminodibenzofurans
A more direct synthetic approach to chlorinated dibenzofurans, including this compound, involves the Sandmeyer reaction starting from aminodibenzofurans. Specifically, 2-chlorodibenzofuran and 4-chlorodibenzofuran can be prepared from their corresponding aminodibenzofurans by diazotization followed by substitution using copper(I) chloride or other halide sources. This process was described in microbial degradation studies where 2-aminodibenzofuran was synthesized from 3-acetamidodibenzofuran via nitration and subsequent deacetylation and reduction steps.
The key steps include:
- Nitration of 3-acetamidodibenzofuran to form nitro derivatives.
- Deacetylation and reduction to yield aminodibenzofurans.
- Sandmeyer reaction converting amino groups into chloro substituents.
This method provides a controlled route to chlorinated dibenzofurans, potentially including this compound depending on substitution patterns.
Chlorination of Dibenzofuran Precursors
Chlorination of dibenzofuran or related aromatic precursors under controlled conditions can yield chlorinated dibenzofurans with specific substitution patterns. While detailed chlorination protocols for this compound are less explicitly documented, analogous chlorination of dibenzofuran derivatives is known to produce various chlorodibenzofurans, including tri- and tetrachlorinated congeners.
Comparative Analysis of Preparation Methods
Detailed Experimental Findings
Sandmeyer Reaction Procedure for Chlorodibenzofurans
- 2-Aminodibenzofuran is prepared from 3-acetamidodibenzofuran by nitration with nitronium tetrafluoroborate, followed by deacetylation and reduction.
- The amino group is converted to a diazonium salt, which is then treated with copper(I) chloride to substitute the amino group with chlorine.
- This method yields 2-chlorodibenzofuran and 4-chlorodibenzofuran, which are precursors for further chlorination to tri-substituted dibenzofurans such as this compound.
Chlorination of Benzene Derivatives to Obtain Chlorobenzenes (Related Precursors)
- Chlorination of dichlorobenzene mixtures (including ortho, meta, and para isomers) with gaseous chlorine in the presence of Lewis acid catalysts and sulfur-containing co-catalysts can produce 1,2,4-trichlorobenzene, a key precursor in some synthetic routes.
- The process involves careful distillation and separation steps to isolate 1,2,4-trichlorobenzene from unreacted dichlorobenzenes and other chlorinated products.
Though this is a step removed from dibenzofuran synthesis, the availability of chlorinated benzenes is critical for constructing chlorinated aromatic ethers and related compounds that may lead to dibenzofurans.
Chemical Reactions Analysis
1,2,4-Trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur when this compound is treated with nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
Environmental Remediation
Bioremediation Potential
1,2,4-Trichlorodibenzofuran has been studied for its biodegradation capabilities. Research indicates that specific mixed cultures of microorganisms can reductively dechlorinate this compound, making it a candidate for bioremediation strategies in contaminated sites. For instance, studies have demonstrated that anaerobic mixed cultures enriched from river sediments can effectively dechlorinate this compound under controlled laboratory conditions. These findings suggest that bioremediation could be a viable method for mitigating the environmental impacts of chlorinated dibenzofurans .
Table 1: Biodegradation Studies of this compound
| Study Reference | Microbial Strain | Dechlorination Rate | Conditions |
|---|---|---|---|
| Mixed Culture | High | Anaerobic conditions | |
| Sphingomonas wittichii RW1 | Moderate | Ring-hydroxylating conditions |
Toxicological Insights
Health Effects
The toxicological profile of this compound indicates significant health risks associated with exposure. Animal studies reveal that exposure can lead to endocrine disruption and immunotoxicity. For example, acute exposure has been linked to decreased serum thyroid hormone levels in rats and immunological effects such as thymic atrophy in guinea pigs . These findings highlight the importance of understanding the compound's toxicity for regulatory and public health considerations.
Table 2: Toxicological Effects of this compound
| Effect Type | Species | NOAEL (μg/kg/day) | LOAEL (μg/kg/day) | Reference |
|---|---|---|---|---|
| Endocrine Effects | Rat | 4.65 | 0.3 | |
| Immunological Effects | Guinea Pig | 5 | 0.5 | |
| Developmental Effects | Mouse | 10 | 15 |
Potential Medicinal Applications
While primarily recognized for its environmental and toxicological implications, there is emerging interest in the medicinal chemistry of chlorinated dibenzofurans. Some studies have suggested that derivatives of dibenzofurans may exhibit anticancer properties due to their ability to interfere with cellular processes such as tubulin polymerization and apoptosis induction in cancer cells . However, the direct application of this compound in medicinal chemistry remains limited and requires further investigation.
Mechanism of Action
The mechanism of action of 1,2,4-Trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism. This leads to the induction of enzymes such as cytochrome P450, which are responsible for the detoxification and metabolism of various xenobiotics .
Comparison with Similar Compounds
Structural and Chemical Properties
The number and positions of chlorine atoms significantly influence physical-chemical properties, environmental behavior, and toxicity. Below is a comparative analysis of 1,2,4-Trichlorodibenzofuran with other chlorinated dibenzofurans:
Table 1: Key Properties of Selected Chlorinated Dibenzofurans
Key Observations:
- Henry’s Law Constants : Tetrachloro isomers exhibit moderate volatility (e.g., 3.6–4.1×10⁻¹ Pa·m³/mol), suggesting partitioning into air and water, whereas trichloro congeners likely have lower volatility due to reduced chlorine content .
Environmental and Analytical Relevance
- Environmental Analysis: Trichloro- and tetrachlorodibenzofurans are commonly monitored using gas chromatography-mass spectrometry (GC-MS). Standards such as 1,4,7-Trichlorodibenzofuran and 1,2,3,4-Tetrachlorodibenzofuran are commercially available at 50 μg/mL concentrations in toluene or nonane solutions for calibration .
- Non-ortho substituted PCDFs (e.g., 2,3,7,8-Tetrachlorodibenzofuran) bind strongly to the aryl hydrocarbon receptor, but ortho-substituted isomers like 1,2,3,4-Tetrachloro may exhibit lower potency .
Industrial and Regulatory Context
- Synthesis and Occurrence : Chlorinated dibenzofurans are unintentional byproducts in pesticide manufacturing and waste incineration. The hexachloro congener (1,2,3,4,7,8-HCDF) is listed under the Stockholm Convention for persistent organic pollutants (POPs) due to its high persistence and toxicity .
- Regulatory Limits : Environmental regulations prioritize higher chlorinated congeners (e.g., tetra- to octa-chlorinated), but trichloro isomers remain relevant as precursors or degradation products .
Q & A
Q. What analytical methods are recommended for detecting 1,2,4-TrCDF in environmental samples?
High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is the gold standard for detecting chlorinated dibenzofurans. For 1,2,4-TrCDF, use isotope-labeled internal standards (e.g., -labeled analogs) to improve quantification accuracy. Sample preparation typically involves Soxhlet extraction with toluene or toluene-nonane mixtures, followed by cleanup with silica gel or activated carbon columns to remove interfering compounds . Calibration curves should span 0.5–50 μg/mL, with validation via spike-recovery experiments in matrices like sediment or biological tissues .
Q. How do chlorination patterns influence the environmental persistence of 1,2,4-TrCDF compared to other isomers?
The position and number of chlorine substituents determine persistence. For example, 2,4,8-TrCDF (a structural analog) exhibits lower degradation rates than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) due to reduced microbial accessibility to specific chlorine positions. Ortho-substituted chlorines (e.g., positions 1, 2, and 4 in 1,2,4-TrCDF) may hinder enzymatic binding, prolonging half-life in anaerobic sediments . Comparative studies should include congener-specific stability assays under varying redox conditions.
Advanced Research Questions
Q. How can microbial dechlorination pathways of 1,2,4-TrCDF be experimentally validated in contaminated sediments?
Reductive dechlorination pathways are typically mapped using anaerobic microcosm assays. Inoculate sediment cores with indigenous microbial communities and spike with 1,2,4-TrCDF. Monitor intermediates via time-series GC/MS analysis. For instance, 1,2,3,4-TeCDF dechlorinates via 1,2,4-TrCDF to 1,3-DiCDF under sulfate-reducing conditions, with pathway specificity confirmed by chlorine loss patterns and -tracer studies . Control experiments should exclude abiotic degradation by autoclaving sediments.
Q. What methodologies resolve contradictions in degradation rates reported for 1,2,4-TrCDF across fungal species?
Discrepancies arise from differences in ligninolytic enzyme expression (e.g., lignin peroxidase vs. laccase). To address this:
- Culture white-rot fungi (e.g., Cerrena sp. F0607 or Phlebia brevispora) in nitrogen-limited media to induce enzyme production.
- Quantify degradation using HPLC with diode-array detection (DAD) at 280 nm, comparing parent compound depletion and metabolite formation (e.g., hydroxylated derivatives).
- Normalize rates to intracellular protein content and validate via enzyme inhibition assays (e.g., with cytochrome P450 inhibitors) .
Q. How does the substitution pattern of 1,2,4-TrCDF affect its toxicity relative to 2,3,7,8-TCDD?
Toxicity correlates with Ah receptor binding affinity, which is weaker in non-2,3,7,8-substituted congeners. Use in vitro reporter gene assays (e.g., luciferase-based CALUX) to compare EC values. For 1,2,4-TrCDF, expect significantly higher EC (>100 nM) than 2,3,7,8-TCDD (~1 nM). Cross-validate with molecular docking simulations to assess chlorine positioning in the receptor’s ligand-binding domain .
Methodological Considerations
- Chromatographic Resolution : Optimize HPLC mobile phases (e.g., acetonitrile/water/acetic acid, 70:30:0.1 v/v) to separate 1,2,4-TrCDF from co-eluting isomers like 2,4,8-TrCDF. Use C18 columns with 5 μm particle size and 0.8 mL/min flow rate .
- Quality Control : Include procedural blanks and certified reference materials (CRMs) in each batch to monitor cross-contamination. Report limits of detection (LOD) as 3× signal-to-noise ratio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
